1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid
Description
This cyclopropane derivative features a strained three-membered ring system with three key substituents:
- Position 1: A carboxylic acid (–COOH) and an aminomethyl group (–CH2–NH–) protected by a tert-butoxycarbonyl (Boc) group.
- Position 2: A methanesulfonyl (–SO2CH3) group, a strong electron-withdrawing moiety.
The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps, while the methanesulfonyl group increases electrophilicity and stability . Cyclopropane derivatives are prized in medicinal chemistry for their conformational rigidity, which can improve target binding and metabolic stability .
Properties
IUPAC Name |
1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-methylsulfonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-6-11(8(13)14)5-7(11)19(4,16)17/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGZCQOWPXEVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1S(=O)(=O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid” is currently unknown
Mode of Action
It contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The removal of the BOC group can be accomplished with strong acids.
Biochemical Pathways
The presence of the boc group suggests that it may be involved in reactions with amines
Biological Activity
1-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₅N₁O₄S
- Molecular Weight : 257.31 g/mol
- Functional Groups :
- Tert-butoxycarbonyl (Boc) group
- Methanesulfonyl group
- Cyclopropane ring
These structural elements contribute to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives of methanesulfonyl compounds have been shown to possess significant antibacterial properties against various strains of bacteria. The sulfonyl group is often implicated in enhancing the lipophilicity of the molecule, allowing better penetration through bacterial membranes.
Anticancer Activity
Several studies have explored the anticancer potential of cyclopropane-containing compounds. The unique three-membered ring structure may induce strain, leading to increased reactivity with biological targets such as DNA or proteins involved in cancer progression. A notable study demonstrated that derivatives of cyclopropane carboxylic acids can inhibit tumor growth in vitro, suggesting a pathway for further exploration in cancer therapy.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been noted in various biochemical assays. For example, similar Boc-protected amino acids have been shown to act as inhibitors for proteases and other enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes, making it a candidate for further investigation in metabolic disorders.
Synthesis and Characterization
A recent synthesis method described the efficient preparation of this compound via a multi-step reaction involving tert-butoxycarbonyl protection and subsequent sulfonylation. The characterization was performed using NMR and mass spectrometry, confirming the expected molecular structure.
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding the safety and efficacy of this compound. One study reported that administration of the compound resulted in reduced tumor size without significant toxicity, indicating its potential as a therapeutic agent.
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry
This compound is primarily noted for its applications in drug development, specifically as a building block for synthesizing biologically active molecules. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's stability and solubility, making it suitable for various pharmaceutical formulations.
Case Studies in Drug Development
- Anticancer Agents : Research has indicated that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role as an anticancer agent. The mechanism often involves the induction of apoptosis in malignant cells .
- Anti-inflammatory Applications : Studies have shown that compounds with similar structures can reduce pro-inflammatory cytokine levels, indicating potential therapeutic uses in treating inflammatory diseases .
Biochemical Research
The compound's unique structure allows it to interact with various biological targets, making it valuable in biochemical assays and studies.
- Enzyme Inhibition : The methanesulfonyl group is known to interact with proteolytic enzymes, suggesting that this compound may inhibit such enzymes effectively. This property can be leveraged in conditions characterized by excessive protease activity, such as certain cancers and inflammatory diseases .
- Receptor Modulation : Given its structural similarities to known bioactive compounds, it may modulate receptors involved in neurotransmission or cellular growth, providing avenues for neurological and growth-related research .
Synthetic Organic Chemistry
In synthetic routes, this compound serves as an important intermediate. Its ability to undergo various chemical transformations allows chemists to create complex molecules efficiently.
Synthesis Applications
- Building Block for Complex Molecules : The Boc group facilitates the selective protection of amines during synthesis, allowing for multi-step reactions to build complex organic frameworks .
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Induced apoptosis in breast cancer cells; potential for developing new anticancer therapies. |
| Anti-inflammatory Effects | Reduced pro-inflammatory cytokine levels in macrophages; potential for treating inflammation. |
| Enzyme Inhibition | Strong inhibitory effects on proteolytic enzymes; applicable in therapeutic contexts. |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Electron-Withdrawing Effects :
- The target compound’s –SO2CH3 group increases acidity (lower pKa) compared to analogs with –Ph or –COOEt, enhancing solubility in aqueous media .
- In contrast, the ethyl ester derivative (CAS 107259-05-2) is more lipophilic, favoring passive diffusion across biological membranes .
Synthetic Utility :
- The Boc group in all compounds is cleaved under acidic conditions (e.g., TFA), enabling selective deprotection during multi-step syntheses .
- Methanesulfonyl introduction likely requires sulfonation or oxidation steps, as seen in thiazole derivatives ().
Biological Applications :
- Piperidine-containing analogs (CAS 1781383-17-2) target neurological receptors due to their basic nitrogen .
- Thiazole derivatives () show broader bioactivity, including kinase inhibition.
Research Findings and Data
Stability and Reactivity
Pharmacokinetic Considerations
- Carboxylic acid derivatives (e.g., target compound) exhibit shorter half-lives due to renal clearance, while esters (e.g., CAS 107259-05-2) act as prodrugs with prolonged activity .
Q & A
Q. What are the recommended methods for synthesizing 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-methanesulfonylcyclopropane-1-carboxylic acid?
Synthesis typically involves multi-step reactions, including cyclopropane ring formation, Boc protection, and sulfonylation. Key steps include:
- Cyclopropanation : Use of vinyl or halogenated precursors under transition metal catalysis (e.g., rhodium or palladium) to form the strained cyclopropane ring.
- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP) to protect the amine group .
- Methanesulfonylation : Introduction of the methanesulfonyl group via nucleophilic substitution or sulfonic acid coupling, requiring anhydrous conditions to avoid hydrolysis . Purification often employs reverse-phase HPLC or column chromatography to isolate the product (≥95% purity) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Analytical techniques include:
- NMR Spectroscopy : and NMR to confirm cyclopropane ring geometry, Boc group integrity, and methanesulfonyl placement.
- Mass Spectrometry (HRMS) : To verify molecular weight (CHFNO, theoretical MW: 429.37) .
- HPLC : Retention time comparison against standards to assess purity (>95%) .
Q. What are the stability considerations for storage and handling?
- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent Boc group deprotection or methanesulfonyl hydrolysis.
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but may degrade in aqueous acidic/basic conditions .
Advanced Research Questions
Q. How does the methanesulfonyl group influence reactivity in nucleophilic substitution reactions?
The electron-withdrawing nature of the methanesulfonyl group increases the electrophilicity of adjacent carbons, facilitating nucleophilic attack. For example:
- In peptide coupling, the sulfonyl group stabilizes transition states during amide bond formation, enhancing reaction rates .
- Comparative studies with non-sulfonylated analogs show reduced reactivity in SN2 mechanisms, highlighting the sulfonyl group’s electronic effects .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
Discrepancies often arise from:
- Reaction Temperature : Overly high temperatures (>40°C) during cyclopropanation can lead to ring-opening side products. Optimize at 0–25°C .
- Catalyst Loading : Excess palladium in coupling reactions increases byproduct formation. Use ≤5 mol% catalyst with rigorous purification .
- Moisture Control : Trace water during methanesulfonylation reduces yields. Employ molecular sieves or anhydrous solvents .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Docking Studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., proteases) by modeling the cyclopropane’s conformational rigidity and sulfonyl group’s hydrogen-bonding potential .
- DFT Calculations : Assess electronic effects of the Boc and methanesulfonyl groups on charge distribution, guiding SAR for inhibitor design .
Q. What experimental designs are recommended for assessing its potential as a protease inhibitor?
- Enzyme Assays : Measure IC values against trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC).
- Competitive Inhibition : Compare kinetics with and without pre-incubation to determine reversible vs. irreversible binding .
- Structural Analysis : Co-crystallization with target enzymes (e.g., thrombin) to identify binding motifs influenced by the cyclopropane scaffold .
Safety and Compliance
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
